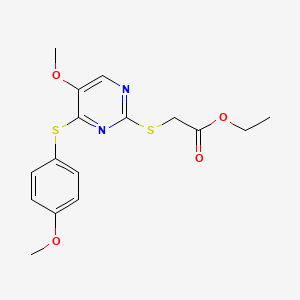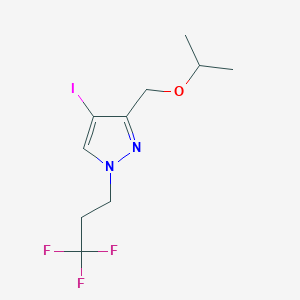![molecular formula C9H12N2O B2593956 1-((6-Oxabicyclo[3.1.0]hexan-3-yl)methyl)-1H-pyrazole CAS No. 2193065-72-2](/img/structure/B2593956.png)
1-((6-Oxabicyclo[3.1.0]hexan-3-yl)methyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-((6-Oxabicyclo[3.1.0]hexan-3-yl)methyl)-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . The “6-Oxabicyclo[3.1.0]hexan-3-yl” group indicates the presence of a bicyclic structure with an oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring attached to a bicyclic structure containing an oxygen atom. The exact structure would depend on the specific locations of the bonds and the spatial arrangement of the atoms .Chemical Reactions Analysis
As a pyrazole derivative, this compound could potentially undergo a variety of chemical reactions. Pyrazoles can act as ligands in coordination chemistry, and they can also undergo reactions at the nitrogen atoms or at the carbon atoms adjacent to the nitrogens .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of the pyrazole and bicyclic groups, the types of atoms and bonds in the molecule, and the molecule’s size and shape .Wissenschaftliche Forschungsanwendungen
Antiviral Medication Synthesis
6,6-DMABH, a structurally related compound, is a critical component in the synthesis of antiviral medications such as boceprevir and pf-07321332 . Boceprevir is a protease inhibitor used for treating hepatitis C virus, while pf-07321332 is an oral medication used for COVID-19 treatment. The compound could potentially be used in similar contexts, given its related chemical structure.
Catalytic Intramolecular Cyclopropanation
The synthesis of 6,6-DMABH involves an innovative approach that utilizes intramolecular cyclopropanation of alpha-diazoacetates via Ru (II) catalysis . This method could be applied to the compound “1-((6-Oxabicyclo[3.1.0]hexan-3-yl)methyl)-1H-pyrazole” to create new pharmaceutical intermediates with potential applications in drug development.
Gabriel Synthesis Methodology
The Gabriel synthesis is a method used to synthesize primary amines, which are often key components in pharmaceuticals. The related compound 6,6-DMABH can be synthesized using this methodology, suggesting that the compound may also be amenable to similar synthetic strategies for creating amines used in medicinal chemistry .
Heterocyclic Scaffold Construction
Heterocyclic scaffolds containing nitrogen, like the one present in “1-((6-Oxabicyclo[3.1.0]hexan-3-yl)methyl)-1H-pyrazole”, are central structures in many active pharmaceuticals and natural products. The ability to construct such scaffolds is crucial for the development of new drugs and could be a significant application of this compound .
Pharmaceutical Intermediate
Given its structural similarity to 6,6-DMABH, the compound could serve as a pharmaceutical intermediate in the synthesis of a wide range of drugs. Its role could be particularly important in the creation of molecules with complex three-dimensional structures, which are often required for biological activity .
Organocatalysis
The related compound 6,6-DMABH has been synthesized using organocatalyzed desymmetrization, which is a powerful tool in asymmetric synthesis. This suggests that “1-((6-Oxabicyclo[3.1.0]hexan-3-yl)methyl)-1H-pyrazole” could also be used in organocatalysis to produce enantiomerically pure compounds, which are essential in creating effective and safe pharmaceuticals .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(6-oxabicyclo[3.1.0]hexan-3-ylmethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-2-10-11(3-1)6-7-4-8-9(5-7)12-8/h1-3,7-9H,4-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFYWETUDHRWVST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2C1O2)CN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((6-Oxabicyclo[3.1.0]hexan-3-yl)methyl)-1H-pyrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-(Thiophen-2-ylmethyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B2593876.png)


![2-Chloro-N-[2-methyl-5-(thiomorpholine-4-carbonyl)phenyl]acetamide](/img/structure/B2593879.png)
![5-(4-(dimethylamino)phenyl)-2-(isopentylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2593880.png)
![7-Bromo-2-(4-methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2593881.png)

![(Z)-2-benzylidene-8-(furan-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2593885.png)




![5-((3,4-Dichlorophenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2593894.png)
